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Compound of Interest

Compound Name:
3-Chloro-4-methoxypyridine

hydrochloride

CAS No.: 861024-97-7

Cat. No.: B11912602

Get Quote

Executive Summary & Structural Context
3-Chloro-4-methoxypyridine hydrochloride is a critical heterocyclic building block, widely

utilized in the synthesis of kinase inhibitors and agrochemicals. Its structure features a pyridine

ring substituted with an electron-withdrawing chlorine atom at the C3 position and an electron-

donating methoxy group at the C4 position.

The hydrochloride salt form is preferred in process chemistry due to its enhanced stability,

crystallinity, and water solubility compared to the oily or low-melting free base. However, the

protonation of the pyridine nitrogen introduces significant "deshielding" effects in NMR

spectroscopy, which must be accounted for during structural verification.

Structural Logic
Chlorine (C3): Induces an inductive withdrawing effect (-I), slightly deshielding H2.
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Methoxy (C4): Induces a strong resonance donating effect (+R), significantly shielding the

ortho-proton (H5) and para-position (though N is at para).

Protonation (N-H+): The formation of the HCl salt places a positive charge on the nitrogen,

causing a global downfield shift, most pronounced at the

-positions (H2, H6).

Analytical Workflow & Synthesis
The following diagram outlines the standard workflow for synthesizing the salt from the

commercially available free base or precursor (3,4-dichloropyridine) and the subsequent

analytical checkpoints.
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Figure 1:Synthetic route via Nucleophilic Aromatic Substitution (SNAr) and subsequent salt

formation/analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The most definitive method for identification is

H NMR. Below is the comparative data between the Free Base and the Hydrochloride Salt.

Note on Solvent Effects: The HCl salt is best analyzed in DMSO-d6 or

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b11912602/docs?utm_src=pdf-body-img#technical-whitepaper-spectroscopic-characterization-analytical-profiling-of-3-chloro-4-methoxypyridine-hcl
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11912602?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


. In

, the acidic N-H proton will exchange with deuterium and will not be visible.[1] In DMSO-d6, it
may appear as a broad singlet >12 ppm.

Table 1: H NMR Data (400 MHz)

Position Proton Type Multiplicity

Free Base
Shift (

, ppm)*

HCl Salt
Shift (

, ppm)**

Coupling (

, Hz)

H-2 Aromatic Singlet (s) 8.42 8.85 - 8.95 -

H-6 Aromatic Doublet (d) 8.31 8.65 - 8.75

H-5 Aromatic Doublet (d) 6.85 7.40 - 7.55

-OCH3 Methoxy Singlet (s) 3.96 4.10 - 4.15 -

N-H+ Amine Broad (br s) N/A 12.5 - 14.0
Visible in

DMSO only

*Free Base values based on commercial standards (CDCl3).

**HCl Salt values are predicted based on standard pyridinium shift increments (+0.4 to +0.6

ppm for

-protons).

Table 2: C NMR Data (100 MHz)
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Carbon Type
Shift (

, ppm)
Assignment Logic

C-4 Quaternary ~163.5
Ipso to OMe

(Deshielded)

C-2 CH ~148.0
Alpha to N, Alpha to

Cl

C-6 CH ~149.5 Alpha to N

C-3 Quaternary ~122.0 Ipso to Cl

C-5 CH ~108.5
Ortho to OMe

(Shielded)

-OCH3 Methyl ~57.0 Methoxy Carbon

Mass Spectrometry (MS) Profile
Mass spectrometry confirms the molecular weight and the presence of the chlorine atom, which

has a distinct isotopic signature.

Experimental Parameters (ESI+)
Ionization Mode: Electrospray Ionization (Positive)

Solvent: Methanol/Water + 0.1% Formic Acid

Table 3: MS Fragment Analysis
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m/z (Observed) Ion Identity
Relative
Abundance

Interpretation

144.0
(

)

100% (Base Peak) Protonated Free Base

146.0
(

)

~33%
Chlorine Isotope

Signature (3:1 Ratio)

129.0 < 10%
Loss of Methyl radical

(from OMe)

108.0 < 5%
Dechlorination (Rare

in mild ESI)

Diagnostic Rule: The presence of the M+2 peak at ~33% intensity of the parent peak is the

primary confirmation of the monochlorinated species.

Infrared (IR) Spectroscopy
IR is particularly useful for distinguishing the salt from the free base.

Pyridinium N-H Stretch: A broad, multi-band absorption between 2400–3000 cm⁻¹ is

characteristic of the pyridine hydrochloride salt (N-H+...Cl- interaction). This is absent in the

free base.[2]

C-H Stretch (Aromatic): 3000–3100 cm⁻¹ (often overlapped by the N-H band in salts).

C=N / C=C Ring Stretch: 1580–1600 cm⁻¹.

C-O Stretch (Ether): Strong band at 1260–1280 cm⁻¹ (Aryl-alkyl ether).

C-Cl Stretch: 1050–1090 cm⁻¹.

Experimental Protocols
Protocol A: Synthesis of HCl Salt from Free Base
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Use this protocol to generate a fresh analytical standard if only the free base is available.

Dissolution: Dissolve 500 mg of 3-chloro-4-methoxypyridine (Free Base) in 5 mL of

anhydrous diethyl ether or dichloromethane.

Acidification: Cool to 0°C. Slowly add 2.0 equivalents of 4M HCl in Dioxane dropwise.

Precipitation: A white precipitate should form immediately. If not, add cold n-heptane to

induce crystallization.

Isolation: Filter the solid under vacuum/nitrogen. Wash with cold ether (2 x 5 mL).

Drying: Dry under high vacuum at 40°C for 4 hours to remove excess HCl and solvent.

Expected Yield: >90%[3][4]

Appearance: White to off-white crystalline solid.

Protocol B: NMR Sample Preparation
Solvent Choice: Use DMSO-d6 for full characterization (to see the acidic proton). Use D2O if

solubility is an issue (spectra will be cleaner but missing the NH peak).

Concentration: Dissolve ~10 mg of the salt in 0.6 mL of solvent.

Reference: Ensure the solvent contains TMS (0.00 ppm) or reference to the residual DMSO

pentet (2.50 ppm).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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